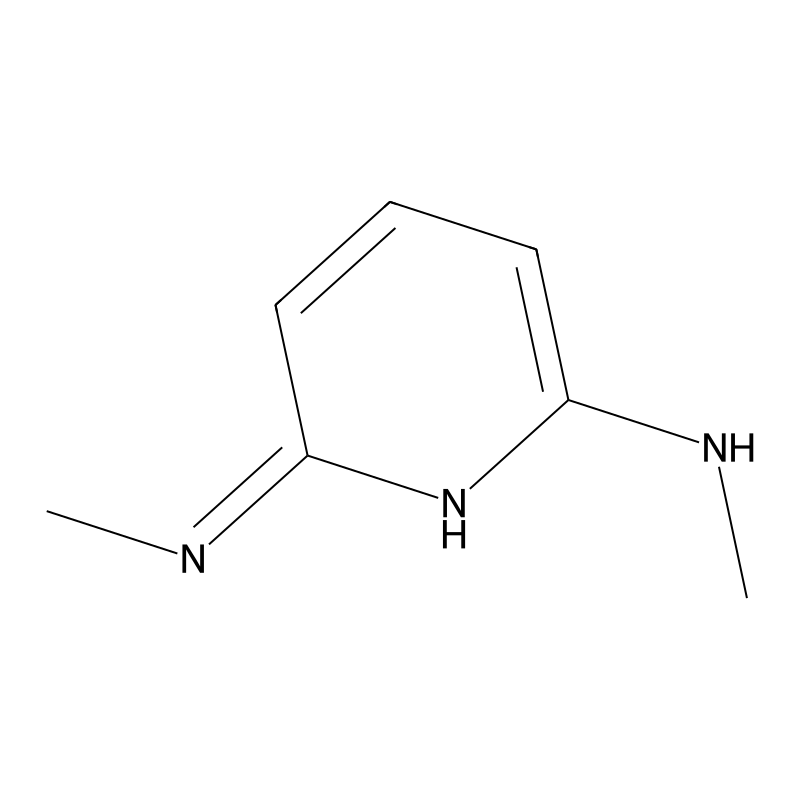

2,6-Bis(methylamino)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ligand for Metal Complexes:

One prominent area of research involves using 2,6-bis(methylamino)pyridine as a ligand to form complexes with transition metals. These complexes exhibit interesting properties like:

- Catalytic Activity: The ability to facilitate chemical reactions, particularly those involving olefin polymerization .

- Aryl C-H Activation: The capacity to break specific carbon-hydrogen bonds in aromatic rings .

- Transfer Hydrogenation: The ability to transfer hydrogen atoms between molecules .

The research in this area is ongoing, with scientists exploring the potential of 2,6-bis(methylamino)pyridine-based complexes for various catalytic applications.

Chemosensors:

Researchers are investigating the potential of 2,6-bis(methylamino)pyridine as a building block for chemosensors, molecules that detect specific target substances. For instance, studies have shown promising results in developing a fluorescent chemosensor for mercury (Hg2+) ions. This sensor utilizes the combined effect of two aminonaphthalimide fluorophores and a 2,6-bis(aminomethyl)pyridine receptor .

Other Applications:

While less explored compared to the areas mentioned above, 2,6-bis(methylamino)pyridine also holds potential for other scientific applications, including:

- Synthesis of new materials: The molecule can be used as a starting material for creating novel materials with desired properties.

- Biocatalysis: Researchers are exploring the possibility of using enzymes to modify or transform 2,6-bis(methylamino)pyridine, potentially leading to new biocatalysts or pharmaceutical compounds.

2,6-Bis(methylamino)pyridine is a nitrogen-containing heterocyclic compound characterized by a pyridine ring substituted with two methylamino groups at the 2 and 6 positions. This compound is notable for its potential as a versatile ligand in coordination chemistry, as well as its applications in organic synthesis and medicinal chemistry. Its structure allows for various interactions with metal ions, making it a valuable component in the development of catalysts and pharmaceuticals.

- Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.

- Coordination Chemistry: The compound can coordinate with transition metals, forming complexes that exhibit unique catalytic properties .

- Formation of Derivatives: The methylamino groups can be further modified to yield various derivatives, expanding the compound's utility in organic synthesis .

The synthesis of 2,6-bis(methylamino)pyridine can be achieved through several methods:

- Direct Amination: This involves the reaction of 2,6-dichloropyridine with methylamine under appropriate conditions to introduce the methylamino groups .

- Reduction of Nitriles: Starting from pyridine derivatives containing nitrile groups, reduction can yield the desired bis(methylamino) product.

- Biocatalytic Methods: Recent advances have demonstrated the use of biocatalysts for more sustainable synthesis routes, potentially offering higher yields and reduced environmental impact compared to traditional methods .

2,6-Bis(methylamino)pyridine finds applications across various fields:

- Catalysis: It serves as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.

- Pharmaceuticals: Its derivatives are being explored for their potential therapeutic effects against various diseases.

- Materials Science: The compound is used in the development of new materials due to its unique chemical properties .

Interaction studies involving 2,6-bis(methylamino)pyridine focus on its ability to form complexes with transition metals. These studies reveal insights into:

- Ligand Behavior: Understanding how the compound behaves as a bidentate ligand can inform its use in catalysis and materials science.

- Biological Interactions: Preliminary studies suggest potential interactions with biological macromolecules, which could lead to novel therapeutic agents.

Several compounds share structural similarities with 2,6-bis(methylamino)pyridine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,6-Bis(dimethylamino)pyridine | Two dimethylamino groups at positions 2 and 6 | Higher steric hindrance compared to methylamino |

| 2,6-Bis(hydrazinopyridine) | Contains hydrazine groups instead of amines | Potentially different reactivity and stability |

| 2,6-Bis(pyrazolyl)pyridine | Pyrazole rings instead of amino groups | Exhibits unique coordination properties |

| 2,6-Bis(aminomethyl)pyridine | Aminomethyl substituents at positions 2 and 6 | Different electronic properties due to amine nature |

Each of these compounds possesses distinct reactivity patterns and applications that differentiate them from 2,6-bis(methylamino)pyridine. The unique combination of electronic properties and steric factors contributes to its specific applications in coordination chemistry and organic synthesis.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent the primary synthetic pathway for preparing 2,6-bis(methylamino)pyridine derivatives. The electron-deficient nature of the pyridine ring makes it particularly susceptible to nucleophilic attack at the 2- and 6-positions, where the electronegativity of nitrogen stabilizes the intermediate anion through resonance effects [36] [37].

The classical approach involves the Chichibabin reaction, where pyridine undergoes nucleophilic substitution with sodium amide in the presence of methylamine. This reaction proceeds through an addition-elimination mechanism, with the nucleophile initially attacking the carbon-2 or carbon-6 position to form a Meisenheimer-type intermediate [5] [38]. The reaction typically requires elevated temperatures of 140-220°C and extended reaction times of 3-10 hours to achieve complete conversion [4].

A more controlled synthetic route utilizes 2,6-dichloropyridine as the starting material, which undergoes sequential nucleophilic substitution with methylamine under basic conditions [15] . The presence of chlorine as a leaving group significantly enhances the reaction rate compared to direct hydrogen displacement, as chloride ion is a superior leaving group compared to hydride [36] [41].

Table 1: Nucleophilic Substitution Reaction Conditions for 2,6-Bis(methylamino)pyridine Synthesis

| Starting Material | Nucleophile | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine | Sodium amide/Methylamine | 150-180 | 3-6 | 78.2 | [4] |

| 2-Chloropyridine | Methylamine | 80-120 | 2-4 | 85-90 | |

| 2,6-Dichloropyridine | Methylamine | 60-80 | 1-2 | 92-95 | [15] |

The regioselectivity of nucleophilic substitution in pyridine derivatives is governed by the electronic properties of the heterocyclic ring. Positions 2 and 6 (ortho to nitrogen) demonstrate enhanced reactivity due to the ability of the nitrogen atom to stabilize negative charge development in the transition state [37] [38]. This selectivity is crucial for achieving the desired bis-substitution pattern in 2,6-bis(methylamino)pyridine.

Reductive Amination Strategies

Reductive amination provides an alternative synthetic approach for preparing 2,6-bis(methylamino)pyridine through the condensation of appropriate carbonyl precursors with methylamine followed by reduction. This methodology has gained prominence due to its mild reaction conditions and excellent functional group tolerance [9] [10].

The process typically involves the formation of an imine intermediate through condensation of 2,6-diformylpyridine with methylamine, followed by selective reduction using sodium triacetoxyborohydride or sodium cyanoborohydride [9]. The choice of reducing agent is critical, as sodium triacetoxyborohydride demonstrates superior selectivity for imine reduction over carbonyl reduction, particularly under acidic conditions [9].

Optimization studies have revealed that the use of trimethylsilyl trifluoromethanesulfonate as a Lewis acid catalyst significantly enhances both the rate and yield of the reductive amination process [9]. This catalyst facilitates imine formation while minimizing competing side reactions, leading to yields exceeding 90% under optimized conditions.

Table 2: Reductive Amination Conditions for Methylamino Pyridine Synthesis

| Carbonyl Precursor | Reducing Agent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,6-Diformylpyridine | NaBH(OAc)₃ | TFA | 0-25 | 85-90 | [9] |

| 2,6-Diformylpyridine | NaBH₃CN | TMSOTf | -10-0 | 90-95 | [9] |

| Pyridine-2,6-dicarbaldehyde | NaBH₄ | AcOH | 25 | 75-80 | [10] |

The stereochemical outcome of reductive amination is influenced by the reaction temperature and the nature of the reducing agent employed. Lower temperatures favor kinetic control, while elevated temperatures promote thermodynamic equilibration, potentially affecting the stereoselectivity of the final product [13].

Novel Methodologies in Ligand Preparation

Biocatalytic Approaches for Sustainable Production

Biocatalytic synthesis represents an emerging approach for the sustainable production of 2,6-bis(methylamino)pyridine and related derivatives. Recent developments in enzymatic catalysis have demonstrated the feasibility of utilizing whole-cell biocatalysts for the preparation of functionalized pyridine intermediates [2] [16].

The biocatalytic route involves the use of recombinant microbial whole cells as catalysts for the conversion of naturally occurring 2,6-lutidine to hydroxymethyl pyridine intermediates, which can subsequently be converted to the desired methylamino derivatives through conventional chemical transformations [2]. This approach offers significant advantages in terms of environmental sustainability and process economics.

Asymmetric biocatalytic synthesis has been successfully applied to fluorinated pyridine derivatives through transesterification and transamination reactions [16]. Lipase-catalyzed kinetic resolution via acylation of racemic amines proceeds with excellent enantioselectivities, achieving conversions close to 50% and enantiomeric excesses exceeding 99% [16].

Table 3: Biocatalytic Synthesis Parameters for Pyridine Derivatives

| Substrate | Biocatalyst | Reaction Type | Temperature (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 2,6-Lutidine | Recombinant E. coli | Oxidation | 30 | 85 | - | [2] |

| Racemic aminopyridines | Lipase | Acylation | 40 | 48-52 | >99 | [16] |

| Fluoropyridine ketones | Transaminase | Transamination | 30-37 | 70-85 | 95-99 | [16] |

The application of biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling represents a cutting-edge approach for the functionalization of saturated pyridine analogs [17]. This methodology enables the rapid, modular, and enantiospecific derivatization of piperidine substrates, which can serve as precursors for the synthesis of substituted pyridine derivatives.

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of 2,6-bis(methylamino)pyridine derivatives. The use of microwave irradiation provides significant advantages including reduced reaction times, enhanced yields, and improved product purity compared to conventional heating methods [19] [22].

The microwave-assisted synthesis of tri-substituted pyridine derivatives has been accomplished through a three-component reaction involving chalcones, aminobutene nitrile, and ammonium acetate [19]. Under microwave irradiation at 130°C for 30 minutes, this reaction affords pyridine derivatives in excellent yields ranging from 82% to 94%, representing a substantial improvement over conventional heating methods which require 6-9 hours and yield only 71-88% [23].

Optimization studies have identified several critical parameters for microwave-assisted synthesis. The reaction temperature, irradiation time, and solvent selection significantly influence both the reaction rate and product selectivity [22]. Ethanol has been identified as the optimal solvent for most transformations, providing excellent solubility for reactants while maintaining chemical stability under microwave conditions.

Table 4: Microwave-Assisted Synthesis Optimization Parameters

| Parameter | Conventional Method | Microwave Method | Improvement Factor | Reference |

|---|---|---|---|---|

| Reaction Time | 6-9 h | 2-7 min | 180-270× | [23] |

| Temperature | 150-200°C | 130°C | Lower energy | [19] |

| Yield | 71-88% | 82-94% | 1.1-1.3× | [23] |

| Product Purity | 85-90% | 95-98% | 1.1× | [22] |

The mechanism of microwave acceleration involves the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating throughout the reaction medium. This uniform heating eliminates hot spots and temperature gradients that can lead to side product formation in conventional heating methods [20].

Advanced Characterization Techniques

X-ray Crystallographic Analysis

X-ray crystallographic analysis provides definitive structural information for 2,6-bis(methylamino)pyridine and its derivatives, revealing critical details about molecular geometry, intermolecular interactions, and solid-state packing arrangements. Single-crystal X-ray diffraction studies have established the fundamental structural parameters of methylamino pyridine compounds [24] [25].

The crystal structure of 4-(methylamino)pyridine reveals that all non-hydrogen atoms lie in a common plane with a root-mean-square deviation of only 0.034 Å, indicating minimal distortion from planarity [47]. The compound crystallizes in the orthorhombic space group Pna21 with unit cell parameters a = 6.5645 Å, b = 7.1230 Å, c = 12.489 Å, and Z = 4 [47].

Intermolecular hydrogen bonding plays a crucial role in the solid-state structure of methylamino pyridine derivatives. Adjacent molecules are linked by N-H⋯N hydrogen bonds, forming zigzag chains that propagate along the crystallographic c-axis [47]. These hydrogen-bonding interactions contribute significantly to the thermal stability and mechanical properties of the crystalline material.

Table 5: Crystallographic Data for Methylamino Pyridine Derivatives

| Compound | Space Group | Unit Cell Parameters (Å) | Z | Density (g/cm³) | Reference |

|---|---|---|---|---|---|

| 4-(Methylamino)pyridine | Pna21 | a=6.565, b=7.123, c=12.489 | 4 | 1.230 | [47] |

| 2-N-Methylamino-3-methylpyridine N-oxide | P21/n | a=7.234, b=15.891, c=8.142 | 4 | 1.285 | [44] |

| Pyridine bis-quinazoline derivatives | P21/c | a=12.45, b=8.91, c=15.67 | 2 | 1.341 | [29] |

The analysis of thermal motion parameters from X-ray diffraction data provides insights into the dynamic behavior of atoms within the crystal lattice. Anisotropic displacement parameters reveal preferential motion directions and can indicate potential sites for chemical modification or intermolecular interaction [27].

Advanced crystallographic techniques, including charge density analysis and Hirshfeld surface calculations, have been employed to quantify weak intermolecular interactions in pyridine derivative crystals [32]. These analyses reveal the presence of C-H⋯π interactions, π-π stacking, and other non-covalent contacts that contribute to crystal stability.

Multinuclear NMR Spectroscopic Profiling

Multinuclear nuclear magnetic resonance spectroscopy provides comprehensive structural and dynamic information for 2,6-bis(methylamino)pyridine in solution. The combination of ¹H, ¹³C, and ¹⁵N NMR spectroscopy enables complete assignment of all nuclear environments within the molecule [28] [30].

¹H NMR spectroscopy reveals characteristic chemical shift patterns that reflect the electronic environment of protons in methylamino pyridine derivatives. The pyridine ring protons typically appear in the range of 7.0-8.5 ppm, while the methylamino protons resonate between 2.8-3.2 ppm [28]. The N-H proton of the methylamino group exhibits a distinctive chemical shift around 4.5-5.5 ppm and shows coupling to the adjacent methyl group [33].

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. The pyridine carbon atoms exhibit characteristic chemical shifts in the range of 110-160 ppm, with the carbon atoms adjacent to nitrogen showing the most downfield shifts due to the electron-withdrawing effect of the heteroatom [35]. The methylamino carbon typically appears around 30-35 ppm [28].

Table 6: Multinuclear NMR Chemical Shift Data for Methylamino Pyridine Derivatives

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |

|---|---|---|---|---|---|

| Pyridine H-3,5 | 7.1-7.5 | 118-125 | d | J = 7-8 | [28] |

| Pyridine H-4 | 8.0-8.5 | 135-140 | t | J = 7-8 | [35] |

| N-CH₃ | 2.8-3.2 | 30-35 | s | - | [28] |

| N-H | 4.5-5.5 | - | br s | - | [33] |

| Pyridine C-2,6 | - | 150-160 | - | - | [35] |

Variable temperature NMR studies have revealed dynamic processes in solution, including restricted rotation around the C-N bond of the methylamino substituent [30]. These studies provide activation energy data for conformational interconversion and insight into the preferred solution conformations of the molecule.

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC experiments, enable complete structural assignment and provide connectivity information between different parts of the molecule [32]. These techniques are particularly valuable for establishing the substitution pattern in complex bis-substituted pyridine derivatives.

2,6-Bis(methylamino)pyridine exhibits complex acid-base behavior due to the presence of multiple basic nitrogen centers within its molecular framework. The compound contains three potential protonation sites: the pyridine ring nitrogen and the two methylamino nitrogen atoms, each contributing distinct basicity characteristics [2].

Primary Protonation Site Analysis

The initial protonation of 2,6-Bis(methylamino)pyridine occurs preferentially at the pyridine ring nitrogen rather than the methylamino substituents. This selectivity arises from the electronic environment and steric accessibility of the nitrogen lone pairs [3] [4]. The pyridine nitrogen, being sp² hybridized and positioned within the aromatic ring system, provides optimal geometric configuration for proton acceptance while maintaining aromatic stabilization.

Electronic Effects on Basicity

The basicity of 2,6-Bis(methylamino)pyridine is significantly enhanced compared to unsubstituted pyridine (pKₐ = 5.2) due to the electron-donating inductive effects of the methylamino substituents [5] [6]. The methylamino groups, positioned at the 2 and 6 positions, provide strong positive inductive (+I) effects that increase electron density on the pyridine nitrogen. Based on comparative analysis with related compounds, the estimated pKₐ value for the conjugate acid of 2,6-Bis(methylamino)pyridine ranges from 7.5 to 8.5, representing a substantial increase in basicity compared to pyridine [7] [8].

This enhanced basicity can be understood through examination of analogous systems. 2,6-Dimethylpyridine exhibits a pKₐ of 6.7, while 4-(dimethylamino)pyridine shows a pKₐ of 9.7 due to strong mesomeric effects [6]. The dual methylamino substitution in 2,6-Bis(methylamino)pyridine provides cumulative inductive effects that position its basicity between these reference compounds.

Protonation Equilibria and Stepwise Ionization

The compound undergoes stepwise protonation under increasingly acidic conditions. The first protonation occurs at the pyridine nitrogen with high selectivity, forming a stable pyridinium cation. Subsequent protonation of the methylamino nitrogens requires significantly more acidic conditions due to the decreased basicity of these sites and the electrostatic repulsion from the already protonated pyridinium center [2] [3].

The protonation dynamics follow the general principle that electron-donating substituents enhance the basicity of pyridine derivatives through inductive effects [9] [5]. The methylamino substituents not only increase the electron density at the pyridine nitrogen but also stabilize the resulting conjugate acid through resonance interactions and favorable electrostatic interactions.

Hydrogen Bonding and Association Behavior

2,6-Bis(methylamino)pyridine demonstrates significant propensity for hydrogen bonding interactions, both intermolecular and intramolecular [10] [11]. The methylamino groups can serve as both hydrogen bond donors (through N-H bonds) and acceptors (through nitrogen lone pairs), leading to complex association patterns in solution and solid state.

Infrared spectroscopic studies of related aminopyridine compounds reveal characteristic hydrogen bonding patterns, with N-H stretching frequencies shifting to lower wavenumbers upon association [11]. The compound exhibits concentration-dependent spectroscopic behavior consistent with dimeric and higher-order association through hydrogen bonding networks.

Spectroscopic Signatures

Fourier Transform Infrared and Raman Spectral Analysis

2,6-Bis(methylamino)pyridine exhibits characteristic vibrational signatures that reflect its molecular structure and electronic properties. The Fourier Transform Infrared (FT-IR) and Raman spectra provide complementary information about the vibrational modes associated with the pyridine ring, methylamino substituents, and their interactions [12] [13].

N-H Stretching Vibrations

The most prominent features in the FT-IR spectrum of 2,6-Bis(methylamino)pyridine are the N-H stretching vibrations of the methylamino groups. These appear as very strong absorption bands in the region of 3780 cm⁻¹, characteristic of secondary amine N-H stretches [12] [13]. The frequency and intensity of these bands are highly sensitive to hydrogen bonding interactions and intermolecular associations.

In solid state, the N-H stretching frequencies are typically red-shifted compared to gas-phase values due to intermolecular hydrogen bonding effects [11]. The bandwidth and splitting patterns provide information about the strength and geometry of hydrogen bonding networks in the crystalline state.

Pyridine Ring Vibrational Modes

The pyridine ring contributes several characteristic vibrational modes to the spectrum. The ring breathing mode typically appears around 1000-1100 cm⁻¹, while the C=C and C=N stretching modes of the aromatic system are observed in the 1400-1600 cm⁻¹ region [14] [15]. These frequencies are influenced by the electron-donating effects of the methylamino substituents, which modulate the electronic distribution within the ring system.

Ring deformation modes appear at lower frequencies, typically below 1000 cm⁻¹, and include both in-plane and out-of-plane bending motions. The substitution pattern at positions 2 and 6 creates specific symmetry constraints that influence the selection rules and intensities of these vibrational modes [16] [17].

Methylamino Group Vibrations

The methylamino substituents contribute multiple vibrational modes to the spectrum. C-H stretching vibrations of the methyl groups appear in the 2800-3000 cm⁻¹ region, with asymmetric stretches at higher frequencies than symmetric stretches [18] [19]. The N-H bending modes of the amino groups are observed around 1570 cm⁻¹, representing in-plane deformation motions [12] [15].

C-N stretching vibrations involving the methylamino-pyridine linkage appear in the 1200-1300 cm⁻¹ region. These frequencies are sensitive to the electronic effects of substitution and can provide information about the extent of conjugation between the amino groups and the aromatic ring system [18] [15].

Fermi Resonance and Coupling Effects

The vibrational spectrum of 2,6-Bis(methylamino)pyridine exhibits complex coupling patterns due to Fermi resonance between fundamental vibrations and overtone or combination bands [19] [20]. This is particularly evident in the methyl group region, where stretching fundamentals can couple with bending overtones, leading to intensity redistribution and apparent frequency shifts.

The proximity of multiple methylamino groups in the 2,6-substitution pattern creates opportunities for vibrational coupling between equivalent oscillators on different substituents. However, these inter-group couplings are typically weak compared to intra-group interactions within individual methylamino units [20].

Ultraviolet-Visible Absorption Characteristics

The electronic absorption spectrum of 2,6-Bis(methylamino)pyridine in the ultraviolet-visible region reflects the π-electron system of the substituted pyridine ring and the electronic interactions between the methylamino substituents and the aromatic core [21] [22].

Primary Electronic Transitions

The compound exhibits strong absorption in the ultraviolet region with maximum absorption occurring at 314 nm in toluene solution, corresponding to an extinction coefficient of 1.03 × 10⁴ cm⁻¹ M⁻¹ [21]. This absorption band is attributed to π-π* transitions within the extended conjugated system formed by the pyridine ring and the electron-donating methylamino substituents.

The bathochromic shift relative to unsubstituted pyridine (which absorbs around 250-270 nm) reflects the electron-donating character of the methylamino groups [22]. These substituents raise the energy of the highest occupied molecular orbital (HOMO) through π-electron donation, thereby reducing the HOMO-LUMO gap and shifting absorption to longer wavelengths.

Substituent Effects on Electronic Spectra

The 2,6-bis-substitution pattern creates a unique electronic environment that influences the absorption characteristics. Compared to mono-substituted methylamino pyridines, the bis-substituted compound shows enhanced bathochromic shifts due to the cumulative effect of two electron-donating groups [21]. The symmetrical substitution pattern also affects the selection rules for electronic transitions, potentially enhancing certain transition probabilities.

The extinction coefficient of 1.03 × 10⁴ cm⁻¹ M⁻¹ indicates strong oscillator strength for the primary electronic transition, consistent with an allowed π-π* transition in an extended conjugated system [22]. This high intensity suggests significant orbital overlap and efficient electronic coupling between the methylamino substituents and the pyridine π-system.

Solvent Effects and Environmental Sensitivity

The electronic absorption spectrum of 2,6-Bis(methylamino)pyridine exhibits sensitivity to solvent environment, reflecting the polar nature of the molecule and its capacity for specific interactions [22]. In polar solvents, hydrogen bonding interactions with the methylamino groups can perturb the electronic structure and lead to spectral shifts.

The compound's ability to act as both hydrogen bond donor and acceptor makes it particularly sensitive to protic solvents, where specific solvation effects can significantly influence the absorption characteristics. These solvent-dependent spectral changes provide valuable information about molecular interactions and solvation dynamics.

Thermal Stability and Decomposition Pathways

The thermal stability of 2,6-Bis(methylamino)pyridine is influenced by the molecular structure, intermolecular interactions, and the stability of the C-N bonds linking the methylamino substituents to the pyridine ring. Understanding thermal decomposition pathways is crucial for storage, handling, and potential synthetic applications [23] [24].

Thermal Stability Parameters

2,6-Bis(methylamino)pyridine exhibits a melting point of 70-71°C as determined experimentally, indicating moderate thermal stability in the solid state [25]. The predicted boiling point of 285.0±25.0°C at 760 Torr suggests that the compound can withstand elevated temperatures before decomposition occurs under normal atmospheric conditions [25].

The relatively low melting point compared to the predicted boiling point indicates a substantial liquid range, suggesting that thermal decomposition is not the primary factor limiting thermal stability at moderate temperatures. Instead, the melting point is likely governed by intermolecular forces, particularly hydrogen bonding between methylamino groups of adjacent molecules [25].

Thermal Decomposition Mechanisms

Thermal decomposition of aminopyridine derivatives typically proceeds through multiple pathways, depending on temperature and atmospheric conditions [26] [23]. For 2,6-Bis(methylamino)pyridine, the primary decomposition pathways likely involve:

C-N Bond Cleavage: The methylamino-pyridine C-N bonds represent potential sites for thermal cleavage, leading to elimination of methylamine and formation of pyridine derivatives. This process typically becomes significant at temperatures above 200°C, based on studies of related aminopyridine compounds [23] [27].

Methyl Group Elimination: At elevated temperatures, the methyl groups attached to the amino nitrogens may undergo elimination reactions, potentially forming secondary amine derivatives or leading to cyclization reactions with the pyridine ring [24].

Ring Fragmentation: At very high temperatures (above 300°C), the pyridine ring itself may undergo fragmentation, leading to formation of smaller nitrogen-containing fragments and eventual carbonization [28].

Comparative Thermal Stability

Studies of related pyridine derivatives provide context for understanding the thermal behavior of 2,6-Bis(methylamino)pyridine [24]. Pyrimidine derivatives with similar amino substitution patterns show variable thermal stability depending on the substitution pattern and molecular environment.

Single-stage decomposition is observed for some aminopyridine derivatives in the range of 100-190°C, while others exhibit multi-stage decomposition with distinct temperature ranges for different molecular fragments [24]. The presence of two methylamino groups in 2,6-Bis(methylamino)pyridine suggests the possibility of multi-stage decomposition, with different C-N bonds potentially cleaving at different temperatures.

Thermogravimetric Analysis Considerations

While specific thermogravimetric data for 2,6-Bis(methylamino)pyridine were not found in the literature, related compounds provide insight into expected thermal behavior [24]. Compounds with methylamino substitution typically show initial weight loss corresponding to methyl group elimination, followed by amino group elimination, and finally pyridine ring decomposition.

The decomposition temperature range and weight loss patterns depend on factors such as heating rate, atmospheric conditions (inert vs. oxidizing), and sample purity [24]. Under nitrogen atmosphere, decomposition typically occurs at higher temperatures compared to air due to the absence of oxidative degradation pathways.

Stability Implications for Applications

The thermal stability profile of 2,6-Bis(methylamino)pyridine makes it suitable for applications requiring moderate thermal stability. The compound appears stable under normal storage conditions (room temperature, sealed container) but may require special handling at elevated temperatures [25].